molecular formula C7H10N2O2S B1588693 3-amino-N-methylbenzenesulfonamide CAS No. 459434-40-3

3-amino-N-methylbenzenesulfonamide

Cat. No. B1588693
M. Wt: 186.23 g/mol
InChI Key: SFCWILLFDXUKRB-UHFFFAOYSA-N
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Description

3-Amino-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C7H10N2O2S . It has an average mass of 186.232 Da and a mono-isotopic mass of 186.046295 Da .


Molecular Structure Analysis

The molecular structure of 3-amino-N-methylbenzenesulfonamide consists of a benzene ring substituted with an amino group, a methyl group, and a sulfonamide group .


Physical And Chemical Properties Analysis

3-Amino-N-methylbenzenesulfonamide has a density of 1.3±0.1 g/cm³. It has a boiling point of 375.7±44.0 °C at 760 mmHg. The compound has a molar refractivity of 47.5±0.4 cm³ and a molar volume of 142.3±3.0 cm³ . It also has a polar surface area of 81 Ų and a polarizability of 18.8±0.5 10^-24 cm³ .

Scientific Research Applications

Sulfonamides are known for their wide range of medicinal applications . They have been studied for their antimicrobial , antimalarial , anticancer , antithyroid , anti-inflammatory , antidepressant , diuretic , and protease inhibitory properties. These compounds play an active role in the treatment of many diseases and have had revolutionary effects in medical and organic chemistry .

For instance, in antimicrobial research, sulfonamides have been synthesized and evaluated for their antibacterial activities against Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 . The antibacterial properties of these drugs were studied in depth using molecular docking research .

In anticancer research, sulfonamides have been studied for their inhibitory response against the expression and activities of certain vital inflammatory mediators .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

properties

IUPAC Name

3-amino-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFCWILLFDXUKRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428407
Record name 3-Amino-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-methylbenzenesulfonamide

CAS RN

459434-40-3
Record name 3-Amino-N-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=459434-40-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A reaction vessel charged with the prepared N-methyl-3-nitro-benzenesulfonamide (4.2 g, 19.42 mmol) in 150 ml of ethyl acetate was further charged with 450 mg of 10% palladium on carbon. The reaction mixture was stirred under hydrogen atmosphere for 48 h, then was filtered through a pad of silica gel washing with EtOAc, and the filtrate was concentrated under reduced pressure. The free base was acidified to give 2.1 g, (˜11 mmol, 58% yield) of the title compound (a compound of formula (W) wherein R is methyl) as its HCl-salt.
[Compound]
Name
( W )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
450 mg
Type
catalyst
Reaction Step Three
Yield
58%

Synthesis routes and methods II

Procedure details

A solution of N-methyl-3-nitrobenzene sulfonamide (608 mg, 2.8 mmole) in 30 mL of MeOH and 5 mL of EtOAc was treated with 10% Pd/C (100 mg) and hydrogenated at 1 atmosphere H2 pressure for 16 hours. The catalyst was filtered, and the filtrate evaporated. The residue was dissolved in EtOAc, washed with H2O, dried and the solvent removed, and gave the titled product, 498 mg (96%). MS (ESI) 187 (MH+).
Quantity
608 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Qandil, M Hassan, B Al-Jeaidi - Jordan Journal of …, 2008 - archives.ju.edu.jo
… All the reported compounds in this work are N-acylated derivatives of 3- amino - Nmethylbenzenesulfonamide with the general structures 2, 3 and 4 as depicted in Figure (1). …
Number of citations: 2 archives.ju.edu.jo
MM Al-Sanea, A Elkamhawy, S Paik, S Bua… - Journal of Enzyme …, 2019 - Taylor & Francis
… In Scheme 2, 3-amino-N-methylbenzenesulfonamide 10 was prepared as reported earlierCitation 13 through a nucleophilic substitution for 3-nitrobenzenesulphonyl chloride 7 with …
Number of citations: 26 www.tandfonline.com
MM Al-Sanea, A Elkamhawy, S Paik, K Lee… - Bioorganic & medicinal …, 2020 - Elsevier
… As illustrated in Scheme 2, the secondary 3-amino-N-methylbenzenesulfonamide 8 was … 3-amino-N-methylbenzenesulfonamide 8 in ethyl alcohol under reflux temperature (Scheme 2). …
Number of citations: 30 www.sciencedirect.com
BG Lawhorn, J Philp, Y Zhao, C Louer… - Journal of Medicinal …, 2015 - ACS Publications
… Compound 21 was prepared from 4-chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (20) and 3-amino-N-methylbenzenesulfonamide using Method B as a white solid in 3% yield (25 mg): 1 …
Number of citations: 42 pubs.acs.org
P Liu, NT Tung, X Xu, J Yang, F Li - The Journal of Organic …, 2021 - ACS Publications
… In a 5 mL microwave vial containing a stirrer bar, 4-chloro-6,7-dimethoxyquinazoline (112 mg, 0.5 mmol), 3-amino-N-methylbenzenesulfonamide 9 (120 mg, 0.65 mmol, 1.3 equiv), and …
Number of citations: 32 pubs.acs.org
BG Lawhorn, J Philp, AP Graves, DA Holt… - Journal of Medicinal …, 2016 - ACS Publications
Investigation of troponin I-interacting kinase (TNNI3K) as a potential target for the treatment of heart failure has produced a series of substituted N-methyl-3-(pyrimidin-4-ylamino)…
Number of citations: 23 pubs.acs.org
S Hofmans, TV Berghe, L Devisscher… - Journal of Medicinal …, 2016 - ACS Publications
… using 4-(adamantan-2-ylamino)-N-methyl-3-nitrobenzenesulfonamide 32 (0.67 g, 1.833 mmol) afforded the desired 4-(adamantan-2-ylamino)-3-amino-N-methylbenzenesulfonamide (…
Number of citations: 95 pubs.acs.org
MM Al-Sanea - PeerJ, 2020 - peerj.com
… The target compounds 5a–i were achieved through microwave-assisted nucleophilic substitution reaction of 3-amino-N-methylbenzenesulfonamide, 3-aminobenzenesulfonamide and N…
Number of citations: 4 peerj.com
J Philp, BG Lawhorn, AP Graves… - Journal of medicinal …, 2018 - ACS Publications
… A mixture of 2,4,6-trichloro-1,3,5-triazine (800 mg, 4.3 mmol) in AcOH (13 mL) at 15 C was treated with a solution of 3-amino-N-methylbenzenesulfonamide (808 mg, 4.3 mmol) in AcOH (…
Number of citations: 22 pubs.acs.org
HR Lawrence, A Kazi, Y Luo, R Kendig, Y Ge… - Bioorganic & medicinal …, 2010 - Elsevier
Screening of the NCI Diversity Set-1 identified PI-083 (NSC-45382) a proteasome inhibitor selective for cancer over normal cells. Focused libraries of novel compounds based on PI-…
Number of citations: 93 www.sciencedirect.com

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